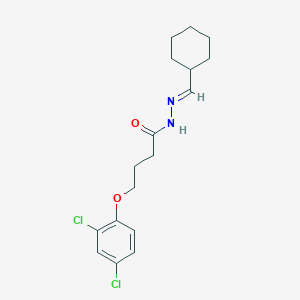![molecular formula C17H24N2O3 B5781055 1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5781055.png)
1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide, also known as JNJ-40411813, is a small molecule drug that has been synthesized and studied for its potential use in treating a variety of conditions.
Wirkmechanismus
1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide acts as a selective antagonist at the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, mood regulation, and neuroprotection. By blocking this receptor, the drug is believed to modulate the activity of other neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide has a number of biochemical and physiological effects, including reducing pain sensitivity, decreasing anxiety-like behavior, and improving mood. These effects are thought to be mediated by the compound's interaction with the sigma-1 receptor, as well as other neurotransmitter systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide in lab experiments is its high selectivity for the sigma-1 receptor, which allows for more precise manipulation of this target. However, the compound's relatively low potency and solubility may limit its use in certain applications, and further optimization may be necessary to improve its efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide. One area of interest is its potential use in treating neuropathic pain, which is a challenging condition to manage with currently available treatments. Additionally, the compound's anxiolytic and antidepressant effects may make it a promising candidate for treating mood disorders. Further studies on the compound's pharmacokinetics, toxicity, and potential for drug interactions will also be important for advancing its development as a therapeutic agent.
Synthesemethoden
The synthesis of 1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide involves several steps, including the reaction of 4-isopropylphenol with acetic anhydride to form 4-isopropylphenyl acetate, which is then reacted with piperidine-4-carboxylic acid to form the target compound. The process has been optimized for high yield and purity, and has been successfully replicated in several studies.
Wissenschaftliche Forschungsanwendungen
1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide has been studied for its potential use in treating a variety of conditions, including neuropathic pain, anxiety, and depression. In preclinical studies, the drug has been shown to have significant analgesic effects, as well as anxiolytic and antidepressant effects. These effects are believed to be mediated by the compound's interaction with specific receptors in the brain and nervous system.
Eigenschaften
IUPAC Name |
1-[2-(4-propan-2-ylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12(2)13-3-5-15(6-4-13)22-11-16(20)19-9-7-14(8-10-19)17(18)21/h3-6,12,14H,7-11H2,1-2H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCQIZJCVVVXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5780975.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5780980.png)
![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)
![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)
![2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5781003.png)

![2-methyl-1-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5781031.png)
![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)
![5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5781047.png)



![N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5781076.png)
![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5781079.png)